molecular formula C11H17NO B13540477 2-(2-Ethoxyphenyl)propan-2-amine

2-(2-Ethoxyphenyl)propan-2-amine

Cat. No.: B13540477
M. Wt: 179.26 g/mol
InChI Key: BGGQQOAKLJKGBD-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)propan-2-amine is an organic compound with the molecular formula C11H17NO It is characterized by an ethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 2-(2-ethoxyphenyl)-2-nitropropene.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Purification: The final product, this compound, is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing automated reactors for the condensation step to ensure consistent quality and yield.

    Efficient Reduction: Employing continuous flow hydrogenation systems to reduce the nitro intermediate efficiently.

    Purification: Using industrial-scale chromatography or crystallization techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, NaOCl in aqueous solution.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

2-(2-Ethoxyphenyl)propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: Used in research to understand its interaction with biological receptors and enzymes.

    Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Ethoxyphenyl)propan-2-amine exerts its effects involves:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways: The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethoxyphenyl)propan-2-amine: Similar structure but with the ethoxy group at the para position.

    2-(2-Methoxyphenyl)propan-2-amine: Similar structure with a methoxy group instead of an ethoxy group.

    2-(1-Naphthyl)propan-2-amine: Contains a naphthyl group instead of a phenyl group.

Uniqueness

2-(2-Ethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-ethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8H,4,12H2,1-3H3

InChI Key

BGGQQOAKLJKGBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)(C)N

Origin of Product

United States

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